N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic organic compound characterized by its complex molecular structure
Mechanism of Action
Target of Action
Similar compounds have been known to targetCyclin-dependent kinase 2 . This enzyme plays a crucial role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
Compounds with similar structures have been shown to interact with their targets throughhydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the conformation and activity of the target protein .
Biochemical Pathways
Given its potential target, it may be involved in the regulation of thecell cycle and apoptosis . Inhibition of Cyclin-dependent kinase 2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have goodsolubility and bioavailability . The compound’s pharmacokinetic properties can be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of Action
Given its potential target, it may lead tocell cycle arrest and apoptosis in cancer cells . This could result in the inhibition of tumor growth and potentially lead to tumor regression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells . For example, the compound’s solubility and stability can be affected by the pH and temperature of the environment, which can in turn influence its bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic synthesis. Key steps often include the formation of pyrazole rings and sulfonamide groups through specific condensation reactions. Typical reagents used may include dimethylamine, phenylhydrazine, and methanesulfonyl chloride, among others. Reaction conditions often require controlled temperatures, solvents like dichloromethane, and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve optimization of these synthetic routes to ensure high yield and purity. This includes continuous flow synthesis techniques, which allow for more efficient scaling and control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions typically target the nitro and carbonyl groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: Catalysts such as iron(III) chloride (FeCl3) and solvents like acetonitrile or dichloromethane.
Major Products Formed: Depending on the reaction, products can range from sulfoxides and sulfones in oxidation reactions to substituted aromatic compounds in electrophilic substitution reactions.
Scientific Research Applications
N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has a broad spectrum of applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Compared to other sulfonamide-based compounds, N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide shows unique properties due to its specific structure:
Uniqueness: Its dual functionality of the pyrazole and dimethylamino groups provide a distinctive profile in chemical reactivity and biological activity.
Similar Compounds: Include other sulfonamide derivatives like sulfamethoxazole and celecoxib, each with its own distinct applications and mechanisms.
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Properties
IUPAC Name |
N-[3-[3-[4-(dimethylamino)phenyl]-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-5-21(26)25-20(15-9-11-18(12-10-15)24(2)3)14-19(22-25)16-7-6-8-17(13-16)23-29(4,27)28/h6-13,20,23H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGRKHUFLTXLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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